

Application Notes and Protocols for In Vivo Formulation of GSK805

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Compound of Interest

Compound Name: GSK805
Cat. No.: B15606167

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Introduction

GSK805 is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORyt). RORyt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORyt, **GSK805** effectively suppresses the Th17 pathway, reducing the production of pro-inflammatory cytokines such as IL-17A. These characteristics make **GSK805** a valuable tool for in vivo research in models of autoimmune disorders. This document provides detailed application notes and protocols for the formulation and in vivo use of **GSK805**.

Physicochemical Properties and Formulation Strategy

GSK805 is a poorly water-soluble compound, necessitating a specific formulation strategy to ensure its bioavailability for in vivo experiments, particularly for oral administration. The lipophilic nature of the compound suggests the use of a vehicle containing a non-polar solvent.

A common and effective approach for such compounds is to first dissolve them in a small amount of a strong organic solvent, like dimethyl sulfoxide (DMSO), and then dilute this solution in a carrier oil suitable for animal administration, such as corn oil. This method ensures the compound remains in solution for administration and facilitates its absorption in the gastrointestinal tract.

For oral gavage administration in mice, a widely used and effective vehicle for **GSK805** is a mixture of DMSO and corn oil[1]. Another reported formulation that achieves a higher solubility of at least 2.5 mg/mL is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2]. The choice of formulation may depend on the required dose and the specific experimental model.

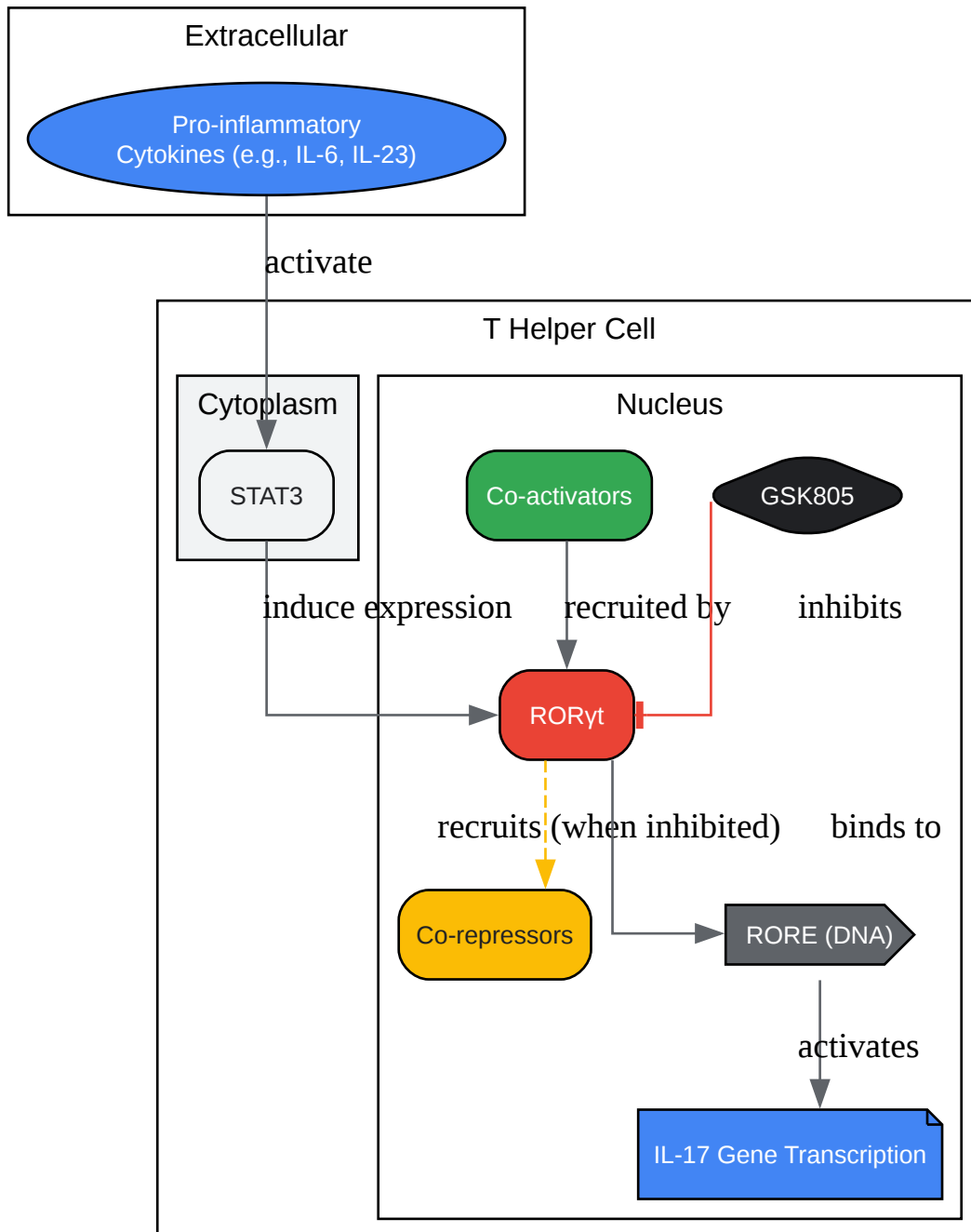
Quantitative Data Summary

Parameter	Value	Reference
Mechanism of Action	RORyt Inverse Agonist	[3]
Primary Target	Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORyt)	[4]
Biological Effect	Inhibition of Th17 cell differentiation and IL-17 production	[4][5]
In Vivo Dosage (mice)	10 mg/kg/day	[1]
Route of Administration	Oral Gavage	[1]
Reported Formulation 1	Dissolved in DMSO and administered in corn oil	[1]
Reported Formulation 2	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility \geq 2.5 mg/mL)	[2]

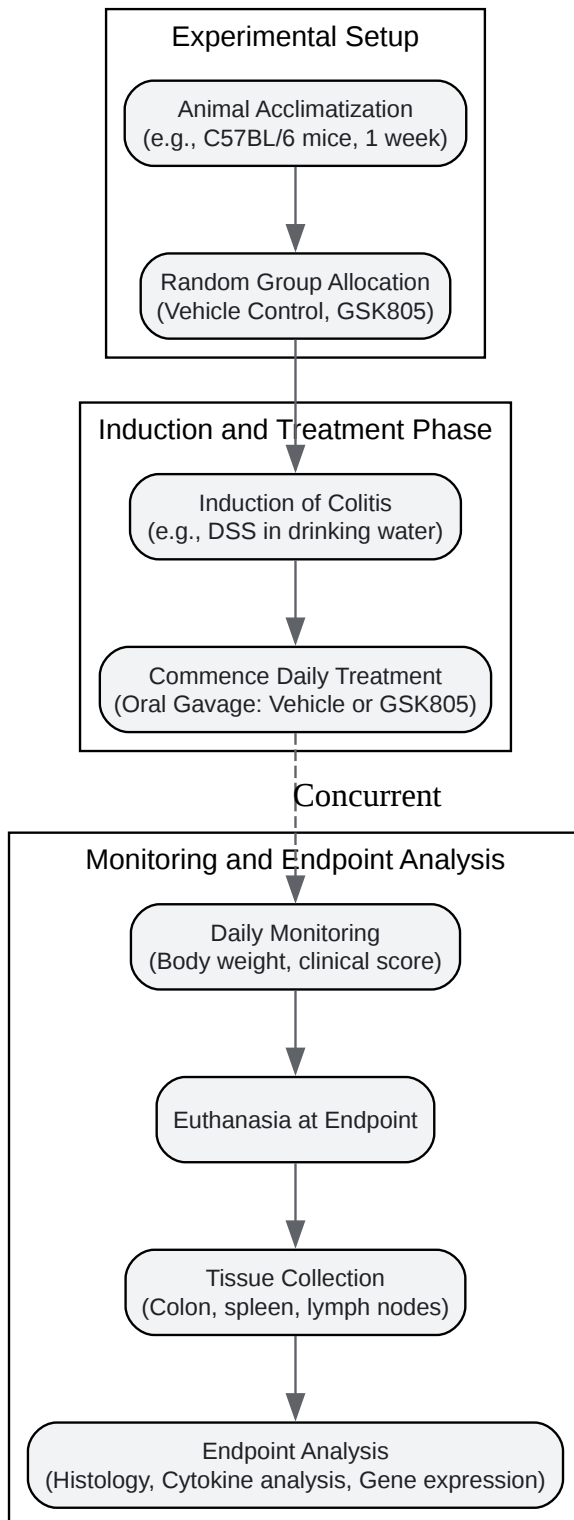
Signaling Pathway

GSK805 acts as an inverse agonist of ROR γ t, a master regulator of Th17 cell differentiation. In the nucleus, ROR γ t binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for the pro-inflammatory cytokines IL-17A and IL-17F. The binding of ROR γ t recruits co-activators, leading to histone modifications and transcriptional activation of these genes. **GSK805** binds to the ligand-binding domain of ROR γ t, inducing a conformational change that promotes the recruitment of co-repressors instead of co-activators. This leads to the inhibition of histone acetylation and methylation at the promoter regions of ROR γ t target genes, ultimately repressing their transcription and suppressing the Th17 inflammatory response[4].

RORyt Signaling Pathway and Inhibition by GSK805



Experimental Workflow: GSK805 in a Murine Colitis Model



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